molecular formula C16H18N2OS B2380114 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 898433-52-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2380114
CAS RN: 898433-52-8
M. Wt: 286.39
InChI Key: DZRPCDVZQWWXEZ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide, also known as ITE, is a small molecule compound that has been studied extensively for its potential therapeutic applications. ITE belongs to the family of aryl hydrocarbon receptor (AHR) agonists, which are known to play a critical role in regulating immune responses and inflammation.

Scientific Research Applications

Synthesis and Structural Orientation

  • Chemoselective Synthesis : A study by Magadum and Yadav (2018) details the chemoselective acetylation of 2-aminophenol, highlighting a process optimization that could be relevant for the synthesis of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide. This process involves using immobilized lipase as a catalyst, offering insights into efficient synthetic routes for complex amides (Magadum & Yadav, 2018).
  • Amide Derivatives and Anion Coordination : Kalita and Baruah (2010) explored the spatial orientations of amide derivatives in anion coordination, which could provide foundational knowledge for understanding the interactions and structural conformations of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (Kalita & Baruah, 2010).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities : Debnath and Ganguly (2015) synthesized and evaluated a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities. This study suggests that structurally related compounds could possess significant antimicrobial properties, useful in drug development (Debnath & Ganguly, 2015).

Potential in Medicinal Chemistry

  • Anticonvulsant Evaluation : Nath et al. (2021) investigated the anticonvulsant activity of indoline derivatives, including those with a functionalized acetamide group, indicating the therapeutic potential of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide in treating neurological disorders (Nath et al., 2021).
  • Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) focused on the synthesis, docking analysis, and anti-inflammatory drug design involving an indole acetamide derivative, underlining the compound's potential as a lead for anti-inflammatory drug development (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRPCDVZQWWXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

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